molecular formula C6H6ClFN2 B174914 2-Chloro-4-ethyl-5-fluoropyrimidine CAS No. 137234-90-3

2-Chloro-4-ethyl-5-fluoropyrimidine

Cat. No. B174914
M. Wt: 160.58 g/mol
InChI Key: ZMICJGGJZGEWMC-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-5-fluoropyrimidine is a biologically active molecule seen in anticancer agents like 5-fluorouracil . It has a molecular formula of C6H6ClFN2 and an average mass of 160.577 Da .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-ethyl-5-fluoropyrimidine is 1S/C6H6ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h3H,2H2,1H3 . This indicates that the molecule contains six carbon atoms, six hydrogen atoms, one chlorine atom, one fluorine atom, and two nitrogen atoms.


Physical And Chemical Properties Analysis

2-Chloro-4-ethyl-5-fluoropyrimidine is a solid at room temperature . It has a molecular weight of 160.58 . The density is 1.439 g/mL at 20 °C .

Scientific Research Applications

Application in Anticancer Agents Synthesis

  • Summary of the Application: 2-Chloro-5-fluoropyrimidine is used to prepare 2,4-disubstituted-5-fluoropyrimidine, which is a biologically active molecule seen in anticancer agents like 5-fluorouracil .
  • Results or Outcomes: The outcomes of this application are the production of potent anticancer agents. The specific quantitative data or statistical analyses were not provided in the sources .

Application in the Synthesis of Fluorinated Pyrimidines

  • Summary of the Application: 2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines .
  • Methods of Application: This involves reacting 2-Chloro-5-fluoropyrimidine with various amines in the presence of K2CO3, via a C-N bond-forming reaction .
  • Results or Outcomes: The outcome of this application is the production of 5-fluoro-2-amino pyrimidines. The specific quantitative data or statistical analyses were not provided in the sources .

Application in the Synthesis of Benzamide Scaffolds

  • Summary of the Application: 2-Chloro-5-fluoropyrimidine can be used to prepare 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, an intermediate, which is used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .
  • Results or Outcomes: The outcomes of this application are the production of potent antagonists against P2X7 receptors. The specific quantitative data or statistical analyses were not provided in the sources .

Application in the Synthesis of JAK2 Kinase Inhibitors

  • Summary of the Application: 2-Chloro-5-fluoropyrimidine can be used to prepare 5-fluoro-2-cyano pyrimidine, a key intermediate used for the synthesis of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, as a potent inhibitor of the JAK2 kinase .
  • Results or Outcomes: The outcomes of this application are the production of potent inhibitors of the JAK2 kinase. The specific quantitative data or statistical analyses were not provided in the sources .

Application in the Synthesis of Benzamide Scaffolds

  • Summary of the Application: 2-Chloro-5-fluoropyrimidine can be used to prepare 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, an intermediate, which is used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .
  • Results or Outcomes: The outcomes of this application are the production of potent antagonists against P2X7 receptors. The specific quantitative data or statistical analyses were not provided in the sources .

Application in the Synthesis of JAK2 Kinase Inhibitors

  • Summary of the Application: 2-Chloro-5-fluoropyrimidine can be used to prepare 5-fluoro-2-cyano pyrimidine, a key intermediate used for the synthesis of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, as a potent inhibitor of the JAK2 kinase .
  • Results or Outcomes: The outcomes of this application are the production of potent inhibitors of the JAK2 kinase. The specific quantitative data or statistical analyses were not provided in the sources .

Safety And Hazards

2-Chloro-4-ethyl-5-fluoropyrimidine is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-chloro-4-ethyl-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMICJGGJZGEWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597827
Record name 2-Chloro-4-ethyl-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-ethyl-5-fluoropyrimidine

CAS RN

137234-90-3
Record name 2-Chloro-4-ethyl-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diethyl 2-(2-chloro-5-fluoropyrimidin-4-yl)-2-methylmalonate (3.00 g, 9.85 mmol) was treated with glacial HOAc (25 mL) and 5N HCl (10 mL) and fitted with a reflux condenser and heated to 100° C. for 18 h. The reaction was cooled to RT and treated with H2O (30 mL) and DCM (45 mL) and the DCM layer separated and dried over MgSO4, filtered and concentrated. The crude residue was purified with flash chromatography (eluting with 100% DCM) affording 2-chloro-4-ethyl-5-fluoropyrimidine (328 mg, 21%) as a viscous pale yellow oil. MS (ESI, pos. ion) m/z: 161.0 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 8.34 (1H, s), 2.87 (2H, qd, J=7.6, 2.0 Hz), 1.29-1.37 (3H, t).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The product of part (i) (3.2 g) was dissolved in acetic acid (25 ml) and diluted with 5N HCl (10 ml). After heating the mixture at 100° C. for 16 hours the mixture was cooled and partitioned between water (30 ml) and dichloromethane (45 ml). The dichloromethane layer was separated, dried and concentrated under reduced pressure to give an oil. The title compound was isolated by chromatography on silica gel using dichloromethane as the eluent. The product was characterised by 1 H-NMR and mass spectrometry (yield=350 mg).
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-ethyl-5-fluoropyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-ethyl-5-fluoropyrimidine
Reactant of Route 3
2-Chloro-4-ethyl-5-fluoropyrimidine
Reactant of Route 4
2-Chloro-4-ethyl-5-fluoropyrimidine
Reactant of Route 5
2-Chloro-4-ethyl-5-fluoropyrimidine
Reactant of Route 6
2-Chloro-4-ethyl-5-fluoropyrimidine

Citations

For This Compound
3
Citations
M Butters, J Ebbs, SP Green, J MacRae… - … Process Research & …, 2001 - ACS Publications
… Refluxing the product 11 in AcOH/HCl mixture resulted in complete decarboxylation and the formation of 2-chloro-4-ethyl-5-fluoropyrimidine (7) albeit in low isolated yield (20%), from 6. …
Number of citations: 109 pubs.acs.org
AS Bell - The art of drug synthesis, 2007 - Wiley Online Library
… substituent of the pyrimidine ring with the sodium salt of diethyl methylmalonate, followed by decarboxylation in refluxing HCl and acetic acid to give 2-chloro-4-ethyl-5-fluoropyrimidine (…
Number of citations: 3 onlinelibrary.wiley.com
M Mandal, K Mitra, D Grotz, X Lin… - Journal of Medicinal …, 2018 - ACS Publications
Herein we describe structure–activity relationship (SAR) and metabolite identification (Met-ID) studies that provided insight into the origin of time-dependent inhibition (TDI) of …
Number of citations: 10 pubs.acs.org

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